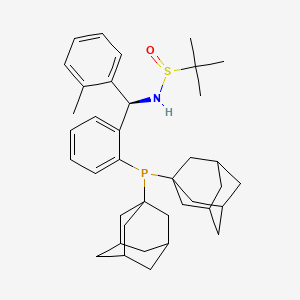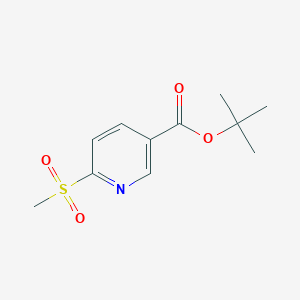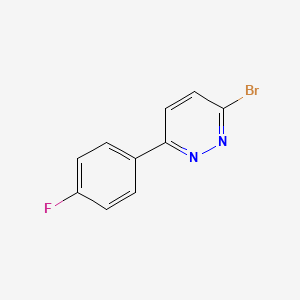
3-Bromo-6-(4-fluorophenyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-(4-fluorophenyl)pyridazine is a heterocyclic compound with the molecular formula C10H6BrFN2. It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms at positions 1 and 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(4-fluorophenyl)pyridazine typically involves the bromination of 6-(4-fluorophenyl)pyridazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-(4-fluorophenyl)pyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters to form carbon-carbon bonds.
Bromination: Bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridazines with different functional groups .
Aplicaciones Científicas De Investigación
3-Bromo-6-(4-fluorophenyl)pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Mecanismo De Acción
like other pyridazine derivatives, it is likely to interact with specific molecular targets, such as enzymes or receptors, through its nitrogen atoms and aromatic ring structure . These interactions can modulate biological pathways and result in various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-6-(3-fluorophenyl)pyridazine: Similar in structure but with the fluorine atom at a different position.
3-Bromo-6-(trifluoromethyl)pyridazine: Contains a trifluoromethyl group instead of a single fluorine atom.
Uniqueness
3-Bromo-6-(4-fluorophenyl)pyridazine is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and applications in various scientific fields .
Propiedades
Fórmula molecular |
C10H6BrFN2 |
|---|---|
Peso molecular |
253.07 g/mol |
Nombre IUPAC |
3-bromo-6-(4-fluorophenyl)pyridazine |
InChI |
InChI=1S/C10H6BrFN2/c11-10-6-5-9(13-14-10)7-1-3-8(12)4-2-7/h1-6H |
Clave InChI |
VAOXXBYPUHIZSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NN=C(C=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


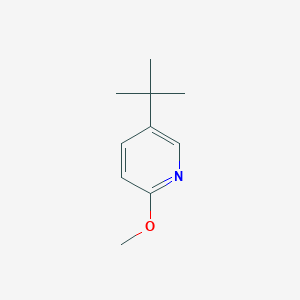

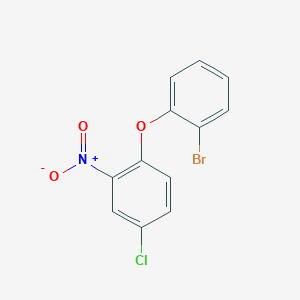
![(1aR,2E,4aR,6S,7S,7aR,8S,9Z,11aS)-4a,7,8-Trihydroxy-9-(hydroxymethyl)-1,1,3,6-tetramethyl-1,1a,4a,5,6,7,7a,8,11,11a-decahydro-4H-cyclopenta[a]cyclopropa[f][11]annulen-4-one](/img/structure/B13659715.png)

![6-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659735.png)
![4-[(3,4-Dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13659740.png)

